molecular formula C14H7Cl2F3N2O3 B4895393 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide

Cat. No. B4895393
M. Wt: 379.1 g/mol
InChI Key: DRGZMXAEBZECCO-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide in lab experiments is its ability to inhibit the activity of PARP-1 without affecting other enzymes. This makes it a useful tool for studying the role of PARP-1 in various cellular processes. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide. One area of interest is in the development of more selective PARP-1 inhibitors that have fewer side effects. Additionally, there is interest in studying the potential of this compound as a treatment for neurodegenerative diseases. Finally, there is potential for this compound to be used in combination with other drugs to enhance their effectiveness in treating cancer and other diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide can be achieved through a multi-step process. The starting materials are 2-chloro-5-nitrobenzoic acid and 4-chloro-3-(trifluoromethyl)aniline. The first step involves the conversion of 2-chloro-5-nitrobenzoic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to give the desired product.

Scientific Research Applications

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide has been found to have a variety of scientific research applications. One of the most notable applications is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N2O3/c15-11-4-2-8(21(23)24)6-9(11)13(22)20-7-1-3-12(16)10(5-7)14(17,18)19/h1-6H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGZMXAEBZECCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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